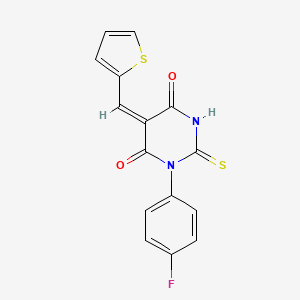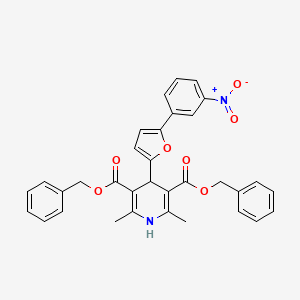![molecular formula C19H16ClN3O5S B11623208 5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)
5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule featuring a combination of aromatic, furan, and pyrimidine rings
准备方法
合成路线和反应条件
5-{[5-(2-氯-5-硝基苯基)呋喃-2-基]亚甲基}-1,3-二乙基-2-硫代二氢嘧啶-4,6(1H,5H)-二酮 的合成通常涉及多个步骤:
呋喃环的形成: 呋喃环可以通过适当的前体在酸性或碱性条件下环化合成。
2-氯-5-硝基苯基的引入: 此步骤涉及苯环的硝化和氯化,然后通过偶联反应将其连接到呋喃环上。
嘧啶环的形成: 嘧啶环通过适当的胺和羰基化合物之间的缩合反应形成。
最终组装: 最后一步是在受控条件下将呋喃和嘧啶中间体缩合,形成目标化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和高纯度。这可能包括使用催化剂、优化反应温度以及采用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在呋喃环上,导致形成各种氧化衍生物。
还原: 还原反应可以针对硝基,将其转化为胺基。
取代: 在适当的条件下,氯基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用还原剂,例如钯催化下的氢气或硼氢化钠。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱的存在下。
主要产物
氧化: 呋喃环的氧化衍生物。
还原: 原化合物胺衍生物。
取代: 根据所用亲核试剂的不同,会产生各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物可作为构建块用于合成更复杂的分子。其独特的结构允许进行各种功能化,使其在有机合成中具有价值。
生物学和医药学
在生物学和医药学领域,该化合物潜在的生物活性使其成为药物开发的候选化合物。其结构特征表明它可以与生物靶标相互作用,从而产生潜在的治疗应用。
工业
在工业领域,该化合物可用于开发具有特定特性的新材料,例如电子或光学材料。
作用机制
5-{[5-(2-氯-5-硝基苯基)呋喃-2-基]亚甲基}-1,3-二乙基-2-硫代二氢嘧啶-4,6(1H,5H)-二酮 的作用机制取决于其具体的应用。在生物学环境中,它可能与酶或受体相互作用,调节其活性。需要通过实验研究来确定所涉及的分子靶标和途径。
相似化合物的比较
类似化合物
5-{[5-(2-氯-5-硝基苯基)呋喃-2-基]亚甲基}-1,3-二乙基-2-硫代二氢嘧啶-4,6(1H,5H)-二酮 可以与其他含有呋喃环和嘧啶环的化合物进行比较,例如:
独特性
5-{[5-(2-氯-5-硝基苯基)呋喃-2-基]亚甲基}-1,3-二乙基-2-硫代二氢嘧啶-4,6(1H,5H)-二酮 的独特性在于其同一分子中同时存在2-氯-5-硝基苯基和呋喃环。
属性
分子式 |
C19H16ClN3O5S |
|---|---|
分子量 |
433.9 g/mol |
IUPAC 名称 |
5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H16ClN3O5S/c1-3-21-17(24)14(18(25)22(4-2)19(21)29)10-12-6-8-16(28-12)13-9-11(23(26)27)5-7-15(13)20/h5-10H,3-4H2,1-2H3 |
InChI 键 |
YXBKRSJTBBQSCB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N(C1=S)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11623168.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)
![N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B11623205.png)

![methyl 4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11623224.png)
